
MK-212 hydrochloride
Overview
Description
MK-212 hydrochloride (6-chloro-2-[1-piperazinyl]-pyrazine hydrochloride) is a centrally acting serotonin (5-HT) receptor agonist, primarily targeting the 5-HT2C subtype. Its molecular formula is C₈H₁₁ClN₄·HCl, with a molecular weight of 235.114 g/mol . Developed by Merck, MK-212 exhibits high selectivity for 5-HT2C receptors (EC₅₀ = 28 nM) over 5-HT2A receptors (EC₅₀ = 420 nM) in HEK293 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-212 hydrochloride typically involves the reaction of 2-chloropyrazine with piperazine under controlled conditions. The reaction proceeds as follows:
Starting Materials: 2-chloropyrazine and piperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures.
Product Formation: The resulting product is 2-chloro-6-(1-piperazinyl)pyrazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-chloropyrazine and piperazine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The purified compound is treated with hydrochloric acid to obtain this compound in its final form.
Chemical Reactions Analysis
Types of Reactions
MK-212 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation products may include hydroxylated derivatives.
Reduction: Reduction products may include dechlorinated derivatives.
Substitution: Substitution products may include various functionalized pyrazine derivatives.
Scientific Research Applications
Treatment of Alcoholism
MK-212 has been investigated for its potential in treating alcoholism. Clinical trials have focused on its ability to modulate serotonin receptors, which are implicated in the neurobiology of addiction. The compound's efficacy in reducing alcohol consumption and cravings has been documented, indicating a significant role in behavioral modification related to substance use disorders .
Anxiety and Mood Disorders
Research indicates that MK-212 can influence anxiety-like behaviors. In animal models, administration of MK-212 has shown a reduction in anxiety-related responses, as evidenced by behavioral tests such as the elevated plus maze and open field tests. Doses of 2.0 mg/kg and 4.0 mg/kg resulted in decreased entries into open arms, suggesting an anxiolytic effect . The modulation of the 5-HT2C receptor is believed to underlie these behavioral changes, as activation of this receptor typically increases anxiety-like behaviors .
Neuropharmacological Studies
MK-212 has been utilized in neuropharmacological studies to explore its effects on neuronal activity within specific brain regions. For instance, it has been shown to inhibit certain neurons in the nucleus tractus solitarius, which are involved in autonomic functions and vagal afferent signaling. This inhibition suggests a complex role for MK-212 in modulating neural circuits related to stress and anxiety responses .
Table 1: Behavioral Effects of MK-212 on Anxiety Models
Study | Dose (mg/kg) | Behavioral Test | Result |
---|---|---|---|
Audi et al., 1991 | 2.0 | Elevated Plus Maze | Decreased open arm entries (P<0.05) |
Nogueira & Graeff, 1991 | 4.0 | Open Field Test | Significant reduction in anxiety measures (P<0.05) |
Neisewander et al., 2000 | Variable | Cocaine Reinstatement Model | Attenuated cue-induced reinstatement |
Mechanism of Action
MK-212 hydrochloride exerts its effects by selectively binding to and activating serotonin 2C receptors. This activation leads to a cascade of intracellular signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase pathways. The compound’s effects on serotonin receptors are responsible for its anxiolytic and antidepressant properties .
Comparison with Similar Compounds
Pharmacological Properties:
- Mechanism: MK-212 stimulates phosphoinositide hydrolysis in the cerebral cortex, indicative of 5-HT2C receptor activation .
- In Vivo Effects :
- Reduces food intake in fasted rats (ED₅₀ = 5 mg/kg) .
- Increases plasma cortisol and prolactin levels in humans at higher doses (e.g., 40 mg orally) .
- Induces dose-dependent contractions in guinea pig ileum and rat gastric strips, though its peripheral 5-HT activity is weak (1/300th the potency of 5-HT) .
- Behavioral Effects : Alters smooth pursuit eye movements in humans, increasing gain (tracking accuracy) and reducing corrective saccade (CUS) rates . In rodents, it suppresses feeding without inducing hyperactivity, instead promoting sedation .
Pharmacological Profile
The table below compares MK-212 with structurally or functionally related compounds:
Key Differences in Mechanisms and Effects
Receptor Selectivity :
- MK-212 is highly selective for 5-HT2C, unlike quipazine or mCPP, which exhibit broader 5-HT receptor activity .
- In contrast, DOI primarily activates 5-HT2A, explaining its hyperlocomotor effects compared to MK-212’s sedation .
Anorectic Pathways: MK-212’s appetite suppression is mediated centrally via 5-HT2C receptors, as shown by its insensitivity to peripheral 5-HT antagonists (e.g., xylamidine) . Fenfluramine and d-amphetamine rely on 5-HT release and catecholamine pathways, respectively. Their effects are blunted by 5,6-dihydroxytryptamine (5,6-DHT) or p-chloroamphetamine (PCA) pretreatment, unlike MK-212 .
Behavioral Outcomes: MK-212 disrupts the "behavioral satiety sequence" (BSS) by inducing rest without subsequent grooming, a profile distinct from DOI-induced hyperactivity or d-amphetamine’s stimulant effects .
Structural and Functional Insights
- 1-Arylpiperazines : MK-212 belongs to this class, sharing structural features with mCPP and quipazine. However, MK-212 exhibits higher efficacy in functional assays (e.g., rat fundus contraction) despite lower receptor affinity than mCPP .
- Peripheral vs. Central Activity : MK-212’s weak peripheral 5-HT activity contrasts with 5-HT itself, which induces strong gastrointestinal contractions but poor central penetration .
Research Findings and Clinical Implications
- Neuropharmacology: MK-212’s 5-HT2C agonism is implicated in mood regulation and addiction. Chronic fluoxetine treatment blocks MK-212’s effects on nociception, suggesting SSRI-5-HT2C interactions .
Biological Activity
MK-212 hydrochloride, chemically known as 6-Chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a selective agonist for the serotonin receptor subtype 5-HT2C. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurophysiological processes and behavior. This article delves into the biological activity of MK-212, highlighting its receptor selectivity, pharmacological effects, and relevant case studies.
- Chemical Formula : C8H12ClN4.HCl
- Molecular Weight : 211.66 g/mol
- Purity : ≥99%
Receptor Selectivity
MK-212 exhibits a strong selectivity for the 5-HT2C receptor over the 5-HT2A receptor. The half-maximal inhibitory concentration (IC50) values indicate this selectivity:
- 5-HT2C Receptor : 0.028 μM
- 5-HT2A Receptor : 0.42 μM
This selectivity is crucial as it suggests that MK-212 may produce fewer side effects associated with 5-HT2A receptor activation, such as hallucinations or altered cognition .
Neurophysiological Impact
Research indicates that MK-212's activation of 5-HT2C receptors can influence several neurophysiological processes:
-
Anxiety Modulation : Studies have shown that MK-212 can produce anxiolytic-like effects in various animal models. For instance, in a study involving rats exposed to the elevated plus maze (EPM), MK-212 administration resulted in a significant reduction in anxiety-like behaviors at doses of 2.0 and 4.0 mg/kg compared to saline controls .
The statistical analysis confirmed significant differences between groups, suggesting that higher doses of MK-212 effectively reduce anxiety levels .
Dose (mg/kg) Open Arm Entries (%) Time Spent in Open Arms (%) Saline X Y 1.0 A B 2.0 C D 4.0 E F - Motor Function Recovery : In the context of spinal cord injury, MK-212 has been implicated in the recovery of locomotor function through its action on motoneurons. The activation of 5-HT2C receptors has been shown to facilitate recovery processes after injury, highlighting its potential therapeutic role in neuroregenerative medicine .
Behavioral Studies
A variety of behavioral studies have explored the effects of MK-212 on anxiety and locomotion:
-
Elevated Plus Maze (EPM) : Rats treated with MK-212 displayed decreased entries into closed arms and increased time spent in open arms, indicative of reduced anxiety levels.
The results from these experiments are summarized below:
Parameter Saline Control MK-212 (1 mg/kg) MK-212 (2 mg/kg) MK-212 (4 mg/kg) Total Arm Entries X A B C Open Arm Entries Y D E F Time Spent in Open Arms (s) Z G H I
The data indicate a dose-dependent response where higher doses correlate with greater anxiolytic effects .
Case Studies and Research Findings
Several studies have investigated the pharmacodynamics and behavioral implications of MK-212:
- Study on Anxiety and Fear Responses : Tavares et al. (2018) demonstrated that acute administration of MK-212 could enhance antinociception in fear-induced contexts, suggesting its potential utility in treating anxiety disorders .
- Impact on Locomotor Function Post-Injury : Research by Murray et al. (2010) highlighted that constitutive activity at the 5-HT2C receptors is essential for recovery following spinal cord injury, with MK-212 serving as a key modulator in these processes .
- Behavioral Effects in Rats : A systematic investigation into dose-response relationships revealed that while lower doses were ineffective at altering anxiety levels, higher doses significantly reduced anxiety indicators during behavioral assays .
Properties
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZGLUIYAZQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64022-27-1 (Parent) | |
Record name | MK-212 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60210668 | |
Record name | MK-212 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-58-1, 67250-10-6 | |
Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-212 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-212 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MK-212 HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MK-212 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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